molecular formula C21H17N3O3S2 B2980007 N-(benzo[d]thiazol-2-yl)-2-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)acetamide CAS No. 898351-17-2

N-(benzo[d]thiazol-2-yl)-2-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)acetamide

Cat. No.: B2980007
CAS No.: 898351-17-2
M. Wt: 423.51
InChI Key: YEIJYOYHIZVTIW-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-2-yl)-2-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C21H17N3O3S2 and its molecular weight is 423.51. The purity is usually 95%.
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Scientific Research Applications

Antimalarial and Antiviral Potential

  • N-(phenylsulfonyl)acetamide derivatives, including those with benzo[d]thiazol-2-yl moiety, have shown promising antimalarial activity, characterized by low cytotoxicity and efficient selectivity index, as well as potential utility in COVID-19 drug research through molecular docking studies (Fahim & Ismael, 2021).

Metabolic Stability in Medicinal Chemistry

  • Structural analogs of this compound have been examined for their potential as dual inhibitors of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR), with modifications aimed at improving metabolic stability (Stec et al., 2011).

Antimicrobial Activity

  • Various derivatives, including those with benzo[d]thiazol-2-yl groups, have demonstrated significant antimicrobial properties, with some compounds exhibiting high activity against specific bacterial and fungal strains (Fahim & Ismael, 2019).

Kinase Inhibitory and Anticancer Activities

  • Certain N-benzyl substituted acetamide derivatives, including those with a thiazole ring, have been synthesized and evaluated for their inhibitory activities on Src kinase and potential in cancer treatment (Fallah-Tafti et al., 2011).

Synthesis of Novel Compounds

  • Research has also focused on synthesizing new compounds using N-(benzo[d]thiazol-2-yl)-2-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)acetamide as a precursor for generating various heterocycles, contributing to the development of novel chemical entities with potential pharmaceutical applications (Krauze et al., 2007).

Properties

IUPAC Name

2-(benzenesulfonyl)-N-(1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O3S2/c25-20(15-29(26,27)17-9-2-1-3-10-17)24(14-16-8-6-7-13-22-16)21-23-18-11-4-5-12-19(18)28-21/h1-13H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEIJYOYHIZVTIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC(=O)N(CC2=CC=CC=N2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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